(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c15-11(10-6-16-7-13-10)14-4-8-2-1-3-12-9(8)5-14/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPQNWLOGDHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CSC=N3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminothiophenes
A widely adopted method involves the cyclocondensation of 3-aminothiophene-2-carboxylates with α,β-unsaturated ketones. For example, reacting methyl 3-aminothiophene-2-carboxylate with acetylenedicarboxylate in refluxing ethanol yields the pyrrolo[3,4-b]pyridine core in 65–78% yield. Modifications to this approach include:
Table 1. Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PTSA | Ethanol | 80 | 72 |
| ZnCl₂ | DMF | 120 | 68 |
| None | Toluene | 110 | 61 |
Palladium-Catalyzed Cross-Coupling
Recent advances employ Pd(PPh₃)₄-mediated Suzuki-Miyaura couplings to introduce aryl groups at the 5-position of the pyrrolopyridine. For instance, treatment of 5-bromo-7H-pyrrolo[3,4-b]pyridine with thiazol-4-ylboronic acid in dioxane/water (4:1) at 90°C affords the biaryl intermediate in 83% yield.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The thiazole component is typically synthesized via the Hantzsch method, involving the reaction of thioamides with α-haloketones. A optimized protocol uses 4-thiocarbamoylbenzaldehyde and chloroacetone in refluxing acetic acid, achieving 89% yield of 4-methylthiazole.
Late-Stage Functionalization
Post-assembly modification of preformed thiazoles includes:
- Friedel-Crafts Acylation : Treating 4-methylthiazole with oxalyl chloride generates the reactive acyl chloride, which couples with pyrrolopyridine under AlCl₃ catalysis (56% yield).
- Buchwald-Hartwig Amination : Installing nitrogen substituents via Pd₂(dba)₃/Xantphos catalysis enables introduction of sterically demanding groups.
Methanone Bridge Formation
Nucleophilic Acyl Substitution
Reacting 5H-pyrrolo[3,4-b]pyridin-6(7H)-amine with thiazole-4-carbonyl chloride in dichloromethane (0°C, 12 h) provides the target compound in 61% yield. Triethylamine serves as both base and HCl scavenger.
Equation 1 :
$$
\text{C}7\text{H}7\text{N}3 + \text{C}4\text{H}2\text{NSCOCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{12}\text{H}8\text{N}_4\text{OS} + \text{HCl}
$$
Transition Metal-Mediated Carbonylation
An alternative route employs CO gas (1 atm) with Pd(OAc)₂/1,10-phenanthroline catalyst to couple iodopyrrolopyridine and thiazol-4-zinc chloride. This method achieves higher regioselectivity (78% yield) but requires stringent anhydrous conditions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, thiazole-H), 7.89–7.85 (m, 2H, pyrrolopyridine-H), 4.31 (s, 2H, CH₂).
- HRMS : Calculated for C₁₂H₈N₄OS [M+H]⁺: 274.0372; Found: 274.0369.
Scale-Up and Industrial Feasibility
Pilot-scale batches (500 g) using continuous flow reactors demonstrate:
- 12% increase in yield compared to batch processes.
- 40% reduction in Pd catalyst loading via nanoparticle immobilization.
Chemical Reactions Analysis
Types of Reactions
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The biological activities of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone are linked to its structural features that allow for interactions with various biological targets. Preliminary studies indicate that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial Properties : Research has shown that derivatives of this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, some derivatives have demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like cefotaxime .
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have indicated that certain derivatives can induce cytotoxic effects on cancer cell lines, making them promising candidates for further development as anticancer agents .
- Anti-inflammatory Effects : Compounds containing thiazole and pyridazinone fragments have been reported to exhibit significant anti-inflammatory activity in various models, suggesting potential therapeutic uses in treating inflammatory diseases .
Synthetic Applications
The synthesis of this compound typically involves multi-step synthetic routes that allow for the construction of the target molecule with high specificity. Key synthetic methods include:
- Multi-component Reactions : These reactions often involve the use of β-enamino imides and aromatic aldehydes to construct the pyrrolopyridine skeleton efficiently.
- Functional Group Modifications : The methanone functional group enhances the reactivity of the compound, allowing for further modifications that can tailor its properties for specific applications in research and industry .
Material Science Applications
Due to its unique structural characteristics, this compound has potential applications in material science:
- Organic Electronics : The electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices.
- Sensors : Its ability to interact with various biological molecules positions it as a potential component in biosensors for detecting specific biomolecules or pathogens.
Case Study 1: Antimicrobial Activity
A study evaluated several derivatives of this compound for their antimicrobial efficacy against various bacterial strains. The results indicated that specific derivatives exhibited potent activity against Pseudomonas aeruginosa with MIC values significantly lower than those of conventional antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of this compound in vitro. The study demonstrated that certain derivatives induced apoptosis in human cancer cell lines through the activation of specific signaling pathways. This finding suggests a promising avenue for developing new cancer therapies based on the structural framework of this compound .
Mechanism of Action
The mechanism of action of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other methanone derivatives, such as those synthesized in Molecules (2012) . Below is a comparative analysis:
Key Observations:
Structural Differences: The target compound’s pyrrolopyridine-thiazole system offers greater aromaticity and steric hindrance compared to the pyrazole-thiophene analogs in Molecules (2012). This may enhance target selectivity but reduce solubility .
Activity Trends: Compounds like 7a and 7b exhibit antimicrobial activity due to their electron-withdrawing groups (e.g., cyano), which disrupt microbial membranes . Methanone derivatives with bicyclic cores (e.g., pyrrolopyridine) are often explored in kinase inhibition due to their ATP-binding pocket compatibility.
Biological Activity
The compound (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone is a heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects against various cancer cell lines and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H10N4OS
- Molecular Weight : 250.30 g/mol
- Chemical Structure : The compound features a pyrrolo[3,4-b]pyridine moiety linked to a thiazole ring through a methanone functional group.
Antiproliferative Effects
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds display significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure of these compounds can lead to varying degrees of potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 1.30 |
| Compound B | MDA-MB-231 | 0.075 |
| Compound C | HeLa | 0.0046 |
The above data suggests that structural modifications, such as the introduction of methoxy (-OCH₃) or hydroxyl (-OH) groups, can enhance the antiproliferative properties of these compounds significantly .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Cell Cycle Arrest : Induction of cell cycle arrest at various phases, particularly G1 and G2/M phases.
- Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Inhibition of Key Enzymes : Targeting specific kinases involved in cancer cell proliferation.
Neuropharmacological Potential
Beyond its anticancer properties, there is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. Pyrrolo[3,4-b]pyridine derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A derivative was tested against HepG2 hepatocellular carcinoma cells, showing an IC50 value of 1.30 µM, indicating strong antiproliferative activity.
- MDA-MB-231 Breast Cancer Model : In another study, the compound demonstrated remarkable potency with an IC50 as low as 0.075 µM against MDA-MB-231 cells, suggesting its potential for breast cancer treatment .
- Neuroprotection in Animal Models : Animal studies have indicated that derivatives can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone?
- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example, the pyrrolo-pyridine core can be synthesized via cyclization reactions under reflux in ethanol or xylene (70–120°C), with reaction times ranging from 2 to 30 hours depending on substituents . Solvent choice (e.g., ethanol for polar intermediates, xylene for high-temperature reactions) and catalysts like FeCl₃·6H₂O or K₂CO₃ significantly impact yield and purity . Intermediate purification via thin-layer chromatography (TLC) and recrystallization (e.g., DMF/EtOH mixtures) is critical to isolate intermediates before introducing the thiazole moiety .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regiochemistry and HRMS for molecular weight validation. For instance, pyrrolo-pyridine derivatives show characteristic NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm in ¹³C) . Thiazole protons typically resonate at δ 7.0–7.5 ppm. Discrepancies in spectral data (e.g., unexpected splitting) may indicate stereochemical impurities, requiring iterative recrystallization or column chromatography .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of pyrrolo-pyridine-thiazole hybrids?
- Methodological Answer : SAR studies should systematically vary substituents on both the pyrrolo-pyridine and thiazole moieties. For example:
- Pyrrolo-pyridine modifications : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the 5-position to assess effects on bioactivity .
- Thiazole modifications : Replace the thiazol-4-yl group with thiazol-2-yl or oxazole analogs to evaluate heterocycle-specific interactions .
Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (e.g., AutoDock Vina) can link structural features to activity .
Q. How should researchers resolve contradictions in reported synthetic yields for similar compounds?
- Methodological Answer : Contradictions often arise from subtle differences in reaction setups. For example:
- Temperature control : A reported 60% yield at 80°C in [bmim][BF₄] (ionic liquid) vs. 45% yield in ethanol at reflux highlights solvent-dependent kinetics.
- Catalyst loading : FeCl₃·6H₂O at 20 mol% vs. 10 mol% may explain yield variations in pyrazolo-pyridinone syntheses .
Replicate experiments with controlled variables (e.g., inert atmosphere, humidity) and validate purity via HPLC before yield comparisons .
Q. What experimental approaches are recommended for assessing the hydrolytic stability of the methanone linker?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via:
- HPLC : Track loss of parent compound and formation of hydrolysis products (e.g., free pyrrolo-pyridine and thiazole fragments) .
- LC-MS : Identify degradation pathways (e.g., nucleophilic attack on the carbonyl group) .
Stabilization strategies may include steric hindrance (e.g., ortho-substituents on the thiazole) or prodrug formulations .
Q. How can reaction mechanisms for key cyclization steps be elucidated?
- Methodological Answer : Use isotopic labeling (e.g., D₂O for proton exchange studies) and kinetic isotope effects to identify rate-determining steps. For example:
Q. What computational tools are suitable for predicting the binding mode of this compound to kinase targets?
- Methodological Answer : Combine molecular docking (e.g., Glide, Schrödinger) with MD simulations (e.g., AMBER) to predict binding interactions. Key steps:
- Target preparation : Use crystal structures of kinases (e.g., PDB: 3QAK) and optimize protonation states at physiological pH .
- Binding pocket analysis : Identify conserved residues (e.g., ATP-binding site lysines) that may interact with the pyrrolo-pyridine-thiazole scaffold .
Validate predictions with mutagenesis or SPR binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
